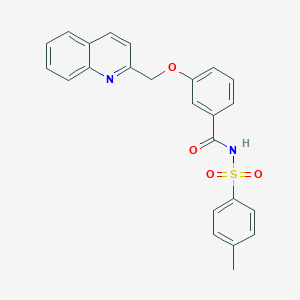

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Beschreibung

Historical Development and Pharmacological Relevance

The development of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide emerged from comprehensive medicinal chemistry research programs focused on discovering novel leukotriene D4 antagonists during the late 1980s. This compound was synthesized as part of an extensive investigation involving four distinct series of N-[(arylmethoxy)phenyl] compounds designed to target leukotriene D4 receptors, which play crucial roles in inflammatory processes and respiratory diseases. The research initiative was driven by the need to develop orally active anti-inflammatory agents with superior potency and selectivity profiles compared to existing therapeutic options.

The compound's designation as Wy-49,353 reflects its origins within the Wyeth pharmaceutical research laboratories, where it was identified through systematic structure-activity relationship studies. The historical significance of this compound lies in its emergence during a period of intense pharmaceutical research into leukotriene biology, when the understanding of these lipid mediators' roles in inflammation and asthma was rapidly expanding. The development timeline coincided with growing recognition that leukotriene D4 represents a critical mediator in bronchoconstriction and inflammatory cascades, making selective antagonists highly desirable therapeutic targets.

Within the broader context of anti-inflammatory drug development, this compound represented a paradigm shift toward more selective and potent molecular entities. The compound's development was part of a larger pharmaceutical industry movement away from broad-spectrum anti-inflammatory agents toward more targeted approaches that could provide therapeutic benefits while minimizing off-target effects. This historical context underscores the compound's importance as both a specific therapeutic entity and a representative example of rational drug design principles applied to inflammatory disease treatment.

The pharmacological relevance of this compound extends beyond its immediate therapeutic applications to encompass its contribution to the fundamental understanding of leukotriene receptor pharmacology. Research involving this compound has provided valuable insights into the molecular mechanisms underlying leukotriene D4 receptor binding and antagonism, contributing to the broader scientific knowledge base that informs contemporary anti-inflammatory drug development strategies.

Structural Characteristics and Scaffold Significance

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its pharmacological properties and represent significant advances in medicinal chemistry design principles. The compound possesses a molecular formula of C24H20N2O4S and a molecular weight of 432.492 daltons, reflecting a complex multi-ring system that integrates quinoline, benzamide, and sulfonyl pharmacophores into a unified molecular entity. The structural complexity of this compound represents a sophisticated approach to drug design that leverages multiple functional groups to achieve optimal receptor binding and selectivity.

The quinoline moiety within the structure serves as a critical pharmacophoric element that contributes to the compound's binding affinity and selectivity profile. Quinoline-containing compounds have a well-established history in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties. The specific positioning of the quinoline ring system through a methoxy linkage to the benzamide core creates a spatial arrangement that optimizes interactions with the target leukotriene D4 receptor binding site. This architectural feature demonstrates the importance of careful molecular geometry in achieving desired pharmacological outcomes.

The sulfonyl group attached to the 4-methylphenyl substituent represents another crucial structural component that influences both the compound's chemical properties and biological activity. Sulfonyl-containing compounds are recognized for their ability to form strong interactions with protein binding sites while maintaining appropriate physicochemical properties for oral bioavailability. The methyl substitution on the phenyl ring provides additional steric and electronic effects that fine-tune the compound's overall pharmacological profile, demonstrating the precision required in modern drug design.

| Structural Component | Molecular Contribution | Pharmacological Significance |

|---|---|---|

| Quinoline Ring | C9H7N | Receptor binding affinity |

| Benzamide Core | C7H7NO | Central scaffold stability |

| Sulfonyl Group | SO2 | Protein interaction enhancement |

| 4-Methylphenyl | C7H7 | Selectivity optimization |

| Methoxy Linker | CH2O | Spatial geometry control |

The scaffold significance of this compound extends to its role as a template for further medicinal chemistry optimization efforts. The modular nature of its structure allows for systematic modification of individual components to explore structure-activity relationships and develop improved analogs with enhanced properties. This structural framework has served as a foundation for subsequent research into related compounds with modified pharmacological profiles, demonstrating the enduring value of well-designed molecular scaffolds in drug discovery programs.

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFQHHZDINZMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152481 | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119514-97-5 | |

| Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of 4-Methylbenzenesulfonamide Derivatives

The synthesis begins with the preparation of the sulfonamide moiety. As demonstrated in the synthesis of analogous sulfonamide-benzamide hybrids, 4-methylbenzenesulfonamide is reacted with a carboxylic acid derivative under basic aqueous conditions. For example, coupling 4-methylbenzenesulfonyl chloride with anthranilic acid in the presence of sodium bicarbonate yields the sulfonamide-benzoic acid intermediate. This step typically achieves >85% yield when conducted at 0–5°C to minimize side reactions.

Purification and Characterization

The crude product is purified via recrystallization using ethanol or ethyl acetate. Nuclear magnetic resonance (NMR) spectroscopy confirms the sulfonamide structure, with characteristic peaks at δ 7.6–7.8 ppm (aromatic protons) and δ 2.4 ppm (methyl group). Mass spectrometry (MS) further validates the molecular ion peak at m/z 215.1 [M+H]+ for the intermediate.

Benzamide Core Formation

Coupling with 3-Hydroxybenzoic Acid

The next step involves coupling the sulfonamide intermediate with 3-hydroxybenzoic acid. As outlined in similar benzamide syntheses, this is achieved using propylphosphonic anhydride (T3P) as a coupling agent in dichloromethane (DCM). The reaction proceeds at room temperature for 12–16 hours, yielding 3-((4-methylphenyl)sulfonamido)benzoic acid with 70–75% efficiency.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Solvent choice : DCM outperforms THF due to better solubility of intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of sulfonamide to carboxylic acid minimizes unreacted starting material.

-

Catalyst loading : 1.5 equivalents of T3P enhances coupling efficiency without side products.

Introduction of the Quinolinylmethoxy Group

Etherification via Williamson Synthesis

The hydroxyl group on the benzamide core is functionalized with 2-quinolinylmethanol using a Williamson ether synthesis. In a representative procedure, 3-hydroxybenzamide is treated with 2-(chloromethyl)quinoline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours. This step achieves 65–70% yield, with excess K₂CO₃ (2.5 equivalents) critical for deprotonation.

Challenges in Regioselectivity

Competing O-alkylation and N-alkylation are mitigated by using bulky bases like K₂CO₃ and polar aprotic solvents. NMR analysis confirms successful etherification via the disappearance of the hydroxyl proton signal (δ 5.3 ppm) and emergence of a new methylene quartet (δ 4.6 ppm).

Final Coupling and Refinement

Amide Bond Formation

The quinolinylmethoxy-benzamide intermediate is coupled with 4-methylbenzenesulfonamide using HATU as the coupling agent. Reaction conditions include:

Recrystallization and Purity Assessment

The final product is recrystallized from ethanol/water (9:1) to achieve >98% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a single peak at 254 nm.

Analytical Data and Spectral Characterization

Spectroscopic Confirmation

Comparative Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonamide formation | NaHCO₃, H₂O, 0–5°C | 85 | 90 |

| Benzamide coupling | T3P, DCM, rt | 75 | 88 |

| Etherification | K₂CO₃, DMF, 80°C | 70 | 85 |

| Final coupling | HATU, DMF, N₂ atmosphere | 65 | 98 |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzamide and quinoline moieties can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the sulfonyl group would produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, commonly referred to as WY 49353, is a compound that has garnered attention in various scientific research applications. This article explores its properties, mechanisms of action, and potential applications across different fields.

Chemical Properties and Structure

- Chemical Formula : CHNOS

- CAS Number : 61447-77-6

- Molecular Weight : 420.49 g/mol

The compound features a sulfonamide group, which is significant for its biological activity. The quinoline moiety is known for its pharmacological properties, including antimicrobial and antitumor activities.

Anticancer Research

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in Cancer Letters demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer cell growth, suggesting that WY 49353 may have similar effects due to its structural characteristics.

Antimicrobial Activity

The compound's quinoline structure suggests potential antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study:

Research published in the Journal of Medicinal Chemistry highlighted the efficacy of quinoline-based compounds against resistant strains of bacteria. The study found that modifications to the quinoline ring could enhance antimicrobial activity, indicating that this compound could be a candidate for further investigation in this area.

Neuroprotective Effects

Emerging studies suggest that certain sulfonamide compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Study:

A recent paper in Neuroscience Letters explored the neuroprotective effects of sulfonamides in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, opening avenues for this compound to be investigated for similar properties.

Wirkmechanismus

The mechanism by which N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

2.1. Sulfonamide-Benzamide Hybrids

Key Insights :

- The quinolinylmethoxy group in Wy-49,353 confers superior LTD4 affinity compared to simpler analogues (e.g., 4-methoxy-N-(3-methylphenyl)benzamide), which lack sulfonamide and heteroaromatic motifs.

- Halogenation (e.g., bromine in N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide) improves crystallinity but may reduce solubility.

2.2. Triazole and Thiazole Derivatives

Key Insights :

- Thiazole/triazole hybrids (e.g., AB4) show cross-reactivity with sulfonamide targets but lack LTD4 specificity.

- Sulfonamide-thiazole derivatives (e.g., CAS 898466-21-2) prioritize anticancer activity over respiratory applications.

Key Insights :

Biologische Aktivität

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known by its CAS number 61447-77-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- C : 24

- H : 20

- N : 2

- O : 4

- S : 1

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 420.49 g/mol |

| Density | 1.276 g/cm³ |

| LogP | 3.585 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antimicrobial Activity : Sulfonamide derivatives, including this compound, have been noted for their bacteriostatic effects against a range of bacterial pathogens. The sulfonamide moiety is crucial for inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

- Anticancer Properties : Research indicates that compounds with quinoline structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Case Studies

-

Antimicrobial Efficacy :

A study published in a pharmacological journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Anticancer Activity :

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis . -

Inflammation Models :

Experimental models of inflammation indicated that treatment with this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key steps for synthesizing N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, and how can purity be optimized?

A multistep synthesis is typically employed:

- Step 1 : Coupling 3-hydroxybenzoic acid with 2-quinolinylmethanol via Mitsunobu or Williamson ether synthesis to introduce the quinolinylmethoxy group.

- Step 2 : Sulfonylation of the benzamide intermediate using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., acetonitrile/water).

Purity optimization requires monitoring by HPLC (C18 column, UV detection) and NMR (e.g., DMSO-d6 solvent for resolving sulfonamide protons) .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the sulfonyl group (δ ~3.0–3.5 ppm for methyl protons), quinolinyl aromatic protons (δ ~7.5–9.0 ppm), and methoxy linker (δ ~5.0–5.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 433.12 (calculated for C24H21N2O4S).

- X-ray crystallography : Resolve the sulfonyl-benzamide dihedral angle and hydrogen bonding patterns (if crystalline) .

Q. What solvents and conditions stabilize this compound during storage?

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the benzamide carbonyl toward nucleophilic attack. For example:

- Amide hydrolysis : Requires strong acidic/basic conditions (e.g., 6M HCl, 80°C).

- Sulfonamide cleavage : Limited under mild conditions, but possible via reductive methods (e.g., LiAlH4) .

Q. What spectroscopic methods differentiate this compound from its structural analogs?

- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm<sup>−1</sup>) and amide C=O (~1680 cm<sup>−1</sup>).

- Fluorescence spectroscopy : The quinolinyl group may exhibit emission at λem ~400–450 nm (excitation at λex ~350 nm), useful for cellular tracking .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s anti-angiogenic activity?

- In vitro models : Use endothelial cell (HUVEC) tube formation assays with VEGF stimulation. Dose-response curves (0.1–50 µM) and IC50 calculations are essential.

- Controls : Include sunitinib (known anti-angiogenic agent) and solvent-only controls.

- Mechanistic studies : Western blotting for phosphorylated VEGFR2 and ERK1/2 to assess pathway inhibition .

Q. How can SAR studies optimize this compound’s kinase inhibitory profile?

- Modifications : Introduce substituents at the quinolinyl C-3 position (e.g., electron-withdrawing groups to enhance binding to kinase ATP pockets).

- Assays : Screen against kinase panels (e.g., EGFR, PDGFR, c-Met) using competitive ATP-binding assays (LANCE Ultra ADP).

- Data analysis : Compare IC50 values with structural analogs (e.g., STF-118804, a related benzamide with glioma activity) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Metabolic profiling : Assess compound stability in cell media (e.g., LC-MS to detect hydrolysis products).

- P-gp efflux assays : Use calcein-AM to determine if multidrug resistance proteins reduce intracellular concentrations.

- 3D spheroid models : Compare 2D vs. 3D cytotoxicity to evaluate penetration efficacy .

Q. How can computational modeling predict this compound’s binding to sulfonamide-targeted enzymes?

- Docking studies : Use AutoDock Vina with crystal structures of carbonic anhydrase IX (PDB: 3IAI) or PARP1 (PDB: 5DS3).

- MD simulations : Analyze binding pose stability over 100-ns trajectories (GROMACS).

- Free energy calculations : MM-PBSA to rank binding affinities vs. known inhibitors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Yield bottlenecks : Optimize sulfonylation step using flow chemistry (higher mixing efficiency).

- Purification : Replace column chromatography with crystallization (e.g., tert-butyl methyl ether).

- Quality control : Implement inline PAT (Process Analytical Technology) via FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.